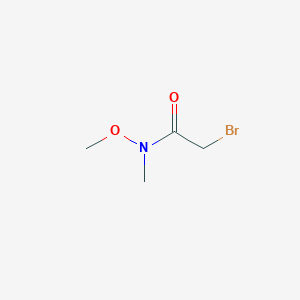







|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([N:5]([O:7][CH3:8])[CH3:6])=[O:4].[CH2:9]([OH:12])[CH:10]=[CH2:11].C([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1>[CH2:9]([O:12][CH2:2][C:3]([N:5]([O:7][CH3:8])[CH3:6])=[O:4])[CH:10]=[CH2:11] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)N(C)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The filter cake is rinsed with cold (0° C.) toluene (2.7 mL/g)
|
|
Type
|
WASH
|
|
Details
|
the combined filtrate is washed with a 3 weight % solution of KHSO4 in water (0.6 mL/g)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The toluene solution is concentrated while additional toluene (11 mL/g)
|
|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
CUSTOM
|
|
Details
|
to remove water and allyl alcohol
|
|
Type
|
WASH
|
|
Details
|
The concentrated toluene solution is washed with water (0.5 g/g)
|
|
Type
|
CONCENTRATION
|
|
Details
|
further concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the toluene
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |